[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone
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Overview
Description
3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its multiple methoxy groups and a unique diazepine core structure, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone typically involves multi-step organic reactions. One common approach is the cyclization reaction, where starting materials such as 3,4-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde undergo a series of condensation and cyclization steps to form the diazepine core . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and organic solvents like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as DNA and proteins. Its ability to intercalate with DNA makes it a candidate for anticancer research .
Medicine
In medicine, the compound’s pharmacological properties are investigated for potential therapeutic applications. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple methoxy groups and diazepine core allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone: This compound shares the dimethoxyphenyl group and exhibits similar biological activities.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone: Another compound with a dimethoxyphenyl group, known for its antimicrobial properties.
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone lies in its diazepine core structure, which is less common compared to other similar compounds. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C37H36N2O7 |
---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
5-benzoyl-9-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C37H36N2O7/c1-42-30-16-15-23(19-31(30)43-2)24-17-27-34(29(40)18-24)35(25-20-32(44-3)36(46-5)33(21-25)45-4)39(28-14-10-9-13-26(28)38-27)37(41)22-11-7-6-8-12-22/h6-16,19-21,24,35,38H,17-18H2,1-5H3 |
InChI Key |
RHBSHZCSCXBDRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)C2)OC |
Origin of Product |
United States |
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